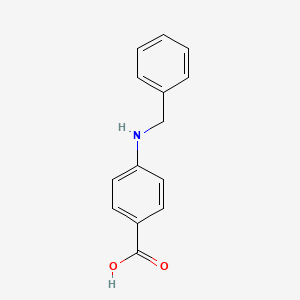

4-(Benzylamino)benzoic acid

Description

Structure

3D Structure

Properties

CAS No. |

61439-54-1 |

|---|---|

Molecular Formula |

C14H13NO2 |

Molecular Weight |

227.26 g/mol |

IUPAC Name |

4-(benzylamino)benzoic acid |

InChI |

InChI=1S/C14H13NO2/c16-14(17)12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11/h1-9,15H,10H2,(H,16,17) |

InChI Key |

NYNAMTQEBMCHNG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=CC=C(C=C2)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for 4 Benzylamino Benzoic Acid and Its Derivatives

Established Synthetic Routes to the Parent Compound

The creation of the parent compound, 4-(benzylamino)benzoic acid, is most commonly achieved through reductive amination, a robust and widely utilized method for C-N bond formation. preprints.orgwikipedia.org However, alternative strategies are also being explored to enhance efficiency and substrate scope.

Reductive Amination Protocols utilizing 4-Aminobenzoic Acid and Benzaldehyde (B42025) Derivatives

A typical procedure involves reacting 4-aminobenzoic acid with benzaldehyde in a suitable solvent like methanol. preprints.org The initial condensation reaction leads to the formation of a Schiff base (imine), which often precipitates from the reaction mixture. This intermediate is then reduced in situ by the addition of a reducing agent, such as sodium borohydride (B1222165). preprints.orgnih.gov The reduction is visually indicated by the dissolution of the precipitate and the fading of its color. Finally, acidification of the reaction mixture, for instance with 10% hydrochloric acid, leads to the precipitation of the final product, this compound, which can be isolated by filtration. preprints.org

Recent modifications to established procedures have aimed to improve reaction conditions, making them milder, more scalable, and leading to higher yields of the desired products. preprints.org

The efficiency of the reductive amination process is highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of solvent, the stoichiometry of the reactants, and the reaction temperature.

Solvent Effects: The choice of solvent can significantly influence the reaction rate and yield. Methanol is a commonly used solvent for this reaction. preprints.orgiucr.org In some cases, a mixture of solvents, such as ethanol (B145695) and water, is employed to minimize side reactions. The use of ionic liquids, like [Et3NH][HSO4], has also been explored as a green and recyclable catalyst and solvent system. scispace.com Dichloromethane (DCM) and dimethylformamide (DMF) have also been utilized, with DMF noted to increase the reaction rate. thieme-connect.comnbu.ac.inthieme-connect.com

Stoichiometry: The molar ratio of the reactants and the reducing agent is crucial for achieving high yields and minimizing byproducts. Typically, equimolar amounts of 4-aminobenzoic acid and the benzaldehyde derivative are used. preprints.org An excess of the reducing agent, such as sodium borohydride (often 1.5 to 5 equivalents), is generally employed to ensure complete reduction of the intermediate imine. preprints.orggoogle.com

Temperature: The reaction is often carried out at room temperature, although some procedures involve an initial heating step to facilitate imine formation, followed by cooling for the reduction step. preprints.orggoogle.com For instance, the initial reaction between 4-aminobenzoic acid and benzaldehyde can be performed under reflux, followed by cooling to 0°C before the addition of the reducing agent. iucr.orggoogle.com Some protocols for electron-deficient anilines may require higher temperatures, but recent methods have been developed that allow the reaction to proceed at 0°C. thieme-connect.com

The reductive amination reaction proceeds through a well-established two-step mechanism. libretexts.orgorganicchemistrytutor.com

The first step is the formation of an imine (or a Schiff base). This involves the nucleophilic attack of the amino group of 4-aminobenzoic acid on the electrophilic carbonyl carbon of benzaldehyde. This initially forms a hemiaminal intermediate. The reaction is typically catalyzed by a small amount of acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic. organicchemistrytutor.com The hemiaminal then undergoes dehydration, losing a molecule of water to form the C=N double bond of the imine. This step is reversible. wikipedia.org

The second step is the reduction of the imine . The newly formed imine is then reduced to a secondary amine. This reduction is accomplished by a hydride-based reducing agent, such as sodium borohydride (NaBH₄). libretexts.org The hydride attacks the electrophilic carbon of the imine, and subsequent workup protonates the nitrogen, yielding the final this compound. Reagents like sodium cyanoborohydride (NaBH₃CN) are particularly useful as they are less reactive towards carbonyl groups than imines, allowing for a one-pot reaction where the aldehyde, amine, and reducing agent are all present together. wikipedia.orgmasterorganicchemistry.com

Computational studies, such as those using Density Functional Theory (DFT), have been employed to investigate the free energy profile of the reaction, providing deeper insights into the transition states and intermediates involved in the catalytic cycle. scispace.com

Alternative Synthetic Strategies for C-N Bond Formation

While reductive amination is the predominant method, other strategies for forming the critical C-N bond in this compound and its analogs exist. These often involve transition-metal-catalyzed cross-coupling reactions.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful tool for forming C-N bonds between aryl halides and amines. wikipedia.orgbeilstein-journals.org It offers an alternative to traditional methods and has a broad substrate scope. wikipedia.org The reaction typically involves a palladium catalyst, a phosphine (B1218219) ligand (like X-Phos), and a base. beilstein-journals.org This method could potentially be applied to synthesize this compound by coupling 4-halobenzoic acid with benzylamine (B48309). The development of this reaction has significantly expanded the ability to create aryl amines, which are prevalent in pharmaceuticals. wikipedia.org

Ullmann Condensation: This is a copper-catalyzed reaction that can be used to form C-N bonds, typically by reacting an aryl halide with an amine. wikipedia.orgnih.gov Traditional Ullmann reactions often require harsh conditions, such as high temperatures. wikipedia.org However, modern variations with improved catalyst systems operate under milder conditions. numberanalytics.com This reaction could be envisioned for the synthesis of this compound by coupling a 4-halobenzoic acid with benzylamine in the presence of a copper catalyst. mdpi.com

Other Transition-Metal-Free Methods: Research has also explored one-pot, transition-metal-free procedures for C-N bond formation. One such method involves the in-situ generation of a benzylic bromide from a methylarene, which then reacts with an amine nucleophile. organic-chemistry.org

Synthesis of Substituted this compound Derivatives

The structural diversification of the this compound scaffold is crucial for exploring its structure-activity relationships in various applications. A primary strategy for achieving this is by varying the benzaldehyde starting material.

Exploration of Diverse Benzaldehyde Derivatives for Structural Diversification

A wide array of substituted this compound derivatives has been synthesized by employing a variety of commercially available or synthetically prepared benzaldehyde derivatives in the reductive amination reaction with 4-aminobenzoic acid. preprints.orgnih.gov This approach allows for the introduction of different functional groups onto the benzyl (B1604629) moiety, leading to a library of compounds with diverse electronic and steric properties.

The general synthetic procedure remains the same as for the parent compound, involving the condensation of 4-aminobenzoic acid with a substituted benzaldehyde, followed by reduction of the resulting imine with a reducing agent like sodium borohydride. preprints.orgnih.gov High yields are generally reported for these reactions. preprints.org

A significant number of derivatives have been prepared using this method, incorporating substituents such as:

Halogens: 4-chloro, 4-bromo. preprints.org

Alkyl and Alkoxy groups: 4-N,N-dimethyl, 2-methoxy, 3-methoxy, 4-methoxy, 2,3-dimethoxy, 3,4-dimethoxy, 3-methoxy-4-hydroxy, 3,5-dimethoxy-4-hydroxy. preprints.org

Nitro groups: 3-nitro, 4-nitro. preprints.org

Other groups: 2-hydroxy-3-methoxy, 2-hydroxy-5-bromo, 3-hydroxy, 4-methylthio, 2,3-dihydroxy, 3-trifluoromethyl, 4-tert-butyl. preprints.orgnih.gov

The successful synthesis and characterization of these derivatives demonstrate the robustness and versatility of the reductive amination approach for generating a diverse library of this compound analogs. preprints.orgresearchgate.net

Table 2: Examples of Substituted this compound Derivatives Synthesized via Reductive Amination

| Benzaldehyde Derivative | Resulting Substituent (R) on Benzyl Group | Yield (%) | Reference |

|---|---|---|---|

| Benzaldehyde | H | 98 | preprints.org |

| 4-Chlorobenzaldehyde | 4-Cl | 95 | preprints.orgresearchgate.net |

| 4-Dimethylaminobenzaldehyde | 4-N(CH₃)₂ | 88 | preprints.org |

| 4-Bromobenzaldehyde | 4-Br | - | preprints.org |

| 3-Nitrobenzaldehyde | 3-NO₂ | - | preprints.org |

| 4-Nitrobenzaldehyde | 4-NO₂ | 97 | preprints.org |

| 2-Methoxybenzaldehyde | 2-OCH₃ | 96 | preprints.org |

| 3-Methoxybenzaldehyde (B106831) | 3-OCH₃ | 96 | preprints.org |

| 4-Methoxybenzaldehyde | 4-OCH₃ | - | preprints.org |

| Vanillin (4-hydroxy-3-methoxybenzaldehyde) | 4-OH, 3-OCH₃ | - | iucr.org |

| Trifluoro-m-tolualdehyde | 3-CF₃ | - | nih.gov |

| Trifluoro-p-tolualdehyde | 4-CF₃ | 92.2 (imine) | nih.gov |

Introduction of Substituents on the Benzoic Acid Moiety

The functionalization of the benzoic acid ring of this compound is a key strategy for modulating the molecule's properties. This can be achieved by starting with an already substituted 4-aminobenzoic acid precursor. For instance, derivatives of 2-hydroxy-4-aminobenzoic acid have been used to synthesize more complex structures. In one method, 2-hydroxy-4-(2-(tosyloxy)acetamido)benzoic acid was prepared by reacting p-aminosalicylic acid with 2-chloro-2-oxoethyl 4-methylbenzenesulfonate. unimi.it This approach introduces substituents prior to the formation of the benzylamino linkage, allowing for a wide range of functionalities on the benzoic acid core.

Another example involves the synthesis of 1,3,5-triazine (B166579) derivatives, where the substitution pattern of the final molecule is determined by the precursors. nih.govresearchgate.net While these examples focus on more complex derivatives, the principle of starting with a substituted aminobenzoic acid is a general and effective strategy. For example, 3,5-diaminobenzoic acid can be used as a starting material to introduce two benzylamino groups onto the benzoic acid ring. beilstein-journals.org

The synthesis of 3,5-bis(benzylamino)benzoic acid and its derivatives illustrates this principle effectively. The general procedure involves the reaction of 3,5-diaminobenzoic acid with a substituted benzaldehyde, followed by reduction of the resulting imine with sodium borohydride. beilstein-journals.org This method allows for the introduction of various substituents onto the benzyl groups, while the core benzoic acid structure is derived from the substituted starting material.

| Product Name | Starting Aldehyde | Yield | Melting Point (°C) |

|---|---|---|---|

| 3,5-Bis(benzylamino)benzoic acid | Benzaldehyde | Not specified | Not specified |

| 3,5-Bis(4-methylbenzylamino)benzoic acid | 4-Methylbenzaldehyde | 35% | 155-157 |

| 3,5-Bis(4-fluorobenzylamino)benzoic acid | 4-Fluorobenzaldehyde | 48% | 145-146 |

| 3,5-Bis(4-bromobenzylamino)benzoic acid | 4-Bromobenzaldehyde | 50% | 144-145 |

| 3,5-Bis(4-nitrobenzylamino)benzoic acid | 4-Nitrobenzaldehyde | 18% | 140-143 |

Preparation of Hydrazide and Hydrazone Derivatives from 4-Aminobenzoic Acid Precursors

Hydrazide and hydrazone derivatives represent a significant class of compounds synthesized from this compound. The general synthetic pathway involves a multi-step process starting from 4-aminobenzoic acid or its esters.

The initial step is often the esterification of 4-aminobenzoic acid, for instance, using ethanol and sulfuric acid to produce ethyl 4-aminobenzoate (B8803810) (Benzocaine). dergipark.org.tr This ester is then benzoylated or benzylated. For the synthesis of 4-benzamidobenzoic acid derivatives, 4-aminobenzoic acid is reacted with a suitable benzoyl chloride. nih.gov The resulting acid is then esterified, commonly with ethanol and sulfuric acid under reflux. nih.gov

The crucial hydrazide formation is achieved by treating the ester (e.g., ethyl 4-(benzylamino)benzoate) with hydrazine (B178648) hydrate (B1144303) in a solvent like ethanol, often at room temperature or under reflux. dergipark.org.trnih.govimpactfactor.org This reaction converts the ester group into a benzohydrazide (B10538) (hydrazinylcarbonyl) group. dergipark.org.trimpactfactor.org

Finally, hydrazone derivatives are synthesized by condensing the prepared hydrazide with various substituted aldehydes or ketones. dergipark.org.trwisdomlib.org This condensation is typically carried out in an alcoholic solvent, sometimes with a few drops of an acid catalyst like glacial acetic acid, under reflux for several hours. dergipark.org.tr

A detailed synthetic scheme is as follows:

Esterification: 4-aminobenzoic acid is converted to its ethyl ester. impactfactor.org

Benzylation/Benzoylation: The amino group of the ester is reacted to introduce the benzyl or benzoyl group. nih.govimpactfactor.org

Hydrazide Formation: The resulting ester is treated with hydrazine hydrate to yield the corresponding hydrazide. nih.govimpactfactor.org

Hydrazone Synthesis: The hydrazide is condensed with an aldehyde or ketone to form the final hydrazone derivative. dergipark.org.trwisdomlib.org

| Step | Reactants | Reagents & Conditions | Product | Reference |

|---|---|---|---|---|

| Esterification | 4-aminobenzoic acid | H₂SO₄, EtOH, reflux, 24 h | Ethyl 4-aminobenzoate | nih.gov |

| Benzoylation | 4-aminobenzoic acid, Benzoyl chlorides | Anhydrous Na₂CO₃, THF, rt, 6-12 h | 4-Benzamidobenzoic acids | nih.gov |

| Hydrazide Formation | Substituted 4-benzamidobenzoic acid ethyl ester | NH₂NH₂·H₂O, EtOH, rt, 12 h | 4-Benzamidobenzoic acid hydrazides | nih.gov |

| Hydrazide Formation | Ethyl 4-(benzylamino)benzoate | Hydrazine hydrate, ethanol, reflux, 5 h | 4-(Benzylamino)benzohydrazide | impactfactor.org |

| Hydrazone Synthesis | N-[4-(hydrazinylcarbonyl)phenyl]benzamide, Substituted aldehydes | Ethanol, glacial acetic acid, reflux, 8 h | N-(4-{[2-(substituted)methylidene]hydrazinyl]carbonyl}phenyl)benzamides | dergipark.org.tr |

Synthesis of Benzylamino-Methanone Scaffolds

The synthesis of benzylamino-methanone scaffolds based on a this compound framework typically involves a multi-step sequence starting from 4-aminobenzoic acid. nih.govresearchgate.net A general approach first prepares substituted this compound derivatives, which are then used in a subsequent acylation reaction. nih.gov

The initial phase involves the synthesis of this compound derivatives. This is often accomplished via a reductive amination pathway. 4-Aminobenzoic acid is first esterified (e.g., to methyl 4-aminobenzoate) using reagents like thionyl chloride in methanol. nih.govresearchgate.net The resulting ester is then reacted with a substituted aldehyde (e.g., 3-methoxybenzaldehyde or 4-trifluoromethylbenzaldehyde) in a solvent like DMF at elevated temperatures to form an imine intermediate. This imine is subsequently reduced to the corresponding secondary amine using a reducing agent such as sodium borohydride (NaBH₄). nih.govresearchgate.net The ester is then hydrolyzed back to the carboxylic acid.

The key step in forming the methanone (B1245722) scaffold is a Friedel-Crafts-type acylation. The prepared this compound derivative is dissolved in a solvent like cyclohexane, and a strong acid catalyst, such as polyphosphoric acid (PPA), is added. nih.gov A benzene (B151609) derivative (e.g., toluene) is then introduced, and the mixture is heated, typically between 90-110 °C overnight. This reaction acylates the benzene derivative with the this compound, creating the desired [4-(benzylamino)phenyl]-aryl-methanone structure. nih.govresearchgate.net

| Starting this compound Derivative | Benzene Derivative | Reagents and Conditions | Final Product | Yield |

|---|---|---|---|---|

| 4-(3-Methoxybenzylamino)benzoic acid | Toluene | Polyphosphoric acid, Cyclohexane, 90–110 °C | [4-(3-Methoxybenzylamino)phenyl]-p-tolyl-methanone | Not specified |

| 4-(4-Trifluoromethylbenzylamino)benzoic acid | Toluene | Polyphosphoric acid, Cyclohexane, 90–110 °C | [4-(4-Trifluoromethylbenzylamino)phenyl]-p-tolyl-methanone | 96% |

Synthesis of 2-(Benzylamino)benzoic Acid via Ullmann-Type N-Arylation

The synthesis of 2-(benzylamino)benzoic acid, an isomer of the 4-substituted compound, is commonly achieved through an Ullmann condensation or Ullmann-type N-arylation reaction. mdpi.comscielo.br This classic cross-coupling reaction involves the copper-promoted formation of a carbon-nitrogen bond between an aryl halide and an amine. mdpi.comwikipedia.org

In a typical procedure for synthesizing N-aryl anthranilic acids, an anthranilic acid (2-aminobenzoic acid) is coupled with an aryl halide. scielo.br Alternatively, a 2-halobenzoic acid can be reacted with an arylamine. mdpi.comscielo.br For the specific synthesis of 2-(benzylamino)benzoic acid, the reaction would involve coupling a 2-halobenzoic acid, such as 2-iodobenzoic acid, with benzylamine.

One study reported the exclusive formation of 2-(benzylamino)benzoic acid when reacting 2-iodobenzoic acids with benzylamines in a copper-catalyzed domino process under ligand-free, aerobic conditions. mdpi.com The reaction mechanism for the Ullmann-type N-arylation generally involves the reaction of the amine with an active Cu(I) species, followed by oxidative addition of the aryl halide to form a Cu(III) complex. Reductive elimination then yields the N-arylated product and regenerates the Cu(I) catalyst. mdpi.com

Traditional Ullmann reactions often required harsh conditions, including high temperatures (over 210 °C) and high-boiling polar solvents like N-methylpyrrolidone or nitrobenzene. wikipedia.org However, modern methods have been developed that proceed under milder conditions. scielo.br

| Aryl Halide | Amine | Catalyst System | Key Conditions | Product |

|---|---|---|---|---|

| 2-Iodobenzoic acid | Benzylamine | Cu-catalyzed | Ligand-free, aerobic, N₂ atmosphere | 2-(Benzylamino)benzoic acid |

General Procedures for Modified this compound Synthesis

A prevalent and versatile method for synthesizing this compound and its derivatives is reductive amination. preprints.orgresearchgate.netsonar.chresearchgate.net This approach is valued for its mild reaction conditions, scalability, and high yields. preprints.org

The general procedure involves the reaction of 4-aminobenzoic acid with a benzaldehyde derivative in a suitable solvent, typically methanol. preprints.orgresearchgate.net This initial reaction forms a Schiff base or imine intermediate, which often precipitates from the solution. preprints.org

In the second step, the imine is reduced in situ to the desired secondary amine. Sodium borohydride (NaBH₄) is a commonly used reducing agent for this transformation. preprints.orggoogle.com It is added portion-wise to the reaction mixture, causing the imine precipitate to dissolve as it is reduced. preprints.org The reaction is typically stirred at room temperature.

Following the reduction, the product is isolated by acidifying the reaction mixture, for example, with a 10% HCl solution, which causes the this compound derivative to precipitate as a solid powder. preprints.org The product can then be collected by filtration and washed with water and cold ethanol. preprints.org This method allows for the synthesis of a wide array of derivatives by simply varying the substituted benzaldehyde used in the initial step. preprints.orgresearchgate.net

| Starting Materials | Reagents and Conditions | Yield | Product Example |

|---|---|---|---|

| p-Aminobenzoic acid, Benzaldehyde | 1. Methanol 2. Sodium borohydride (NaBH₄) 3. 10% HCl | 98% | This compound |

| p-Aminobenzoic acid, 4-Chlorobenzaldehyde | 1. Methanol 2. Sodium borohydride (NaBH₄) 3. 10% HCl | 95% | 4-((4-Chlorobenzyl)amino)benzoic acid |

| p-Aminobenzoic acid, 4-Bromobenzaldehyde | 1. Methanol 2. Sodium borohydride (NaBH₄) 3. 10% HCl | 91% | 4-((4-Bromobenzyl)amino)benzoic acid |

| p-Aminobenzoic acid, 3-Nitrobenzaldehyde | 1. Methanol 2. Sodium borohydride (NaBH₄) 3. 10% HCl | 96% | 4-((3-Nitrobenzyl)amino)benzoic acid |

Green Chemistry Approaches in this compound Synthesis

In line with the principles of green chemistry, efforts have been made to develop more environmentally friendly synthetic routes for this compound and related compounds. These approaches focus on minimizing waste, avoiding hazardous solvents, and reducing energy consumption. Key strategies include the use of microwave irradiation and performing reactions in aqueous media or under solvent-free conditions. scielo.brchemmethod.com

Solvent-Free or Aqueous Medium Reactions

The use of water as a solvent is a cornerstone of green chemistry, and it has been applied to the synthesis of precursors and derivatives of this compound. For example, microwave-assisted Ullmann couplings have been reported using water as a solvent, which significantly reduces the environmental impact compared to traditional high-boiling organic solvents. scielo.br

Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, often leading to shorter reaction times, higher yields, and increased product purity. nih.govresearchgate.net This technique has been successfully applied to the synthesis of various derivatives.

One study detailed the preparation of 4-hydroxybenzoic acid hydrazide, a related precursor, by treating ethyl p-hydroxybenzoate with hydrazine hydrate in a lab-made microwave oven for just three minutes, achieving a 93% yield without the need for an organic solvent. chemmethod.com Subsequent reactions to form Schiff bases were also conducted in a microwave using water as the solvent, with reaction times not exceeding 10 minutes. chemmethod.com Similarly, the synthesis of 1,3,5-triazine derivatives of 4-aminobenzoic acid was shown to be more efficient using microwave irradiation compared to conventional heating, resulting in shorter times and better yields. nih.govresearchgate.net These examples highlight the potential of combining microwave technology with green solvents like water to create more sustainable synthetic pathways.

| Reaction Type | Method | Solvent | Advantages | Reference |

|---|---|---|---|---|

| Hydrazide Synthesis | Microwave Irradiation | Solvent-free | Very short reaction time (3 min), high yield (93%) | chemmethod.com |

| Schiff Base Synthesis | Microwave Irradiation | Water | Short reaction time (<10 min) | chemmethod.com |

| 1,3,5-Triazine Derivative Synthesis | Microwave Irradiation | Dioxane/water | Less time, good yield, higher purity | nih.govresearchgate.net |

| Ullmann Condensation | Microwave Heating | Water | Avoids high-boiling organic solvents | scielo.br |

Catalyst Development for Enhanced Sustainability

The principles of green chemistry have spurred significant research into the development of sustainable catalytic systems for the synthesis of this compound and its derivatives. The focus lies on creating catalysts that are not only highly efficient and selective but also environmentally benign, reusable, and capable of functioning under mild conditions. This section explores recent advancements in catalyst development, emphasizing heterogeneous, homogeneous, and metal-free systems that contribute to more sustainable synthetic pathways.

A primary strategy in sustainable catalyst design is the use of heterogeneous catalysts, which facilitate easy separation from the reaction mixture, enabling their recovery and reuse. researchgate.net This minimizes catalyst waste and simplifies product purification. Notable examples include zeolite-based systems and metal nanoparticles supported on various materials. Zeolites, being inexpensive and readily available, have demonstrated high selectivity in the mono-N-alkylation of aromatic amines. researchgate.net Their well-defined porous structure can be tuned to favor specific reactions, such as the N-alkylation of aminobenzoic acids over O-alkylation. researchgate.net

Supported metal nanoparticles represent another significant area of development. Researchers have engineered cobalt nanoparticles supported on nitrogen-doped carbon (N-C) for the N-alkylation of amines with alcohols. nih.govrsc.orgrsc.org This "borrowing hydrogen" methodology is an atom-economical process where the alcohol is temporarily oxidized to an aldehyde, which then reacts with the amine, followed by hydrogenation of the resulting imine, all mediated by the single cobalt catalyst. These Co-nanoparticle catalysts, prepared through pyrolysis of templated materials, are robust and can be recycled multiple times without significant loss of activity. nih.govrsc.org Similarly, a composite catalyst of silver-palladium nanoparticles on oxygen-deficient tungsten-oxide nanorods has been developed for one-pot multi-step reactions, reducing the need for multiple solvents and purification steps, thereby minimizing waste. brown.edu

The choice of metal is also crucial for sustainability. While precious metals like palladium are highly effective, there is a growing emphasis on using more earth-abundant and less toxic metals such as copper and iron. Copper(I) and Copper(II) complexes have been effectively used for N-arylation and N-alkylation reactions, including the synthesis of aminobenzoic acid derivatives. acs.orgmdpi.com To enhance their sustainability, copper catalysts have been immobilized on polymer supports, such as poly(2-aminobenzoic acid), creating a supramolecular material that is active in aqueous media and can be easily recovered and reused. rsc.org

In addition to metal-based systems, metal-free catalysis offers a compelling green alternative. The combination of molecular iodine (I₂) and dimethyl sulfoxide (B87167) (DMSO) has emerged as a powerful, inexpensive, and environmentally friendly catalytic system for various organic transformations, including the formation of C–N bonds. mdpi.com This system operates under mild, often metal-free conditions, and both the catalyst and oxidant are low-cost and readily available. mdpi.com

The sustainability of a catalytic process is also defined by the reaction conditions. A significant trend is the move away from volatile organic compounds (VOCs) towards greener solvents like water or ethanol, or even solvent-free conditions. researchgate.netrsc.orgrsc.org Furthermore, catalysts that operate at lower temperatures and pressures contribute to reduced energy consumption. For instance, a silver-palladium nanocatalyst was shown to facilitate reactions at 80°C, a significant reduction from the typical 130°C, while achieving similar yields in a much shorter time frame. brown.edu

The reusability of a catalyst is a cornerstone of sustainable chemical synthesis. Several of the discussed systems have demonstrated excellent recyclability. For example, sulfated tungstate (B81510) has been reported as a reusable heterogeneous catalyst for amide formation. researchgate.net The polymer-supported Cu(I) catalyst was reused four times without a noticeable drop in its catalytic activity. rsc.org

The following tables summarize key research findings in the development of sustainable catalysts relevant to the synthesis of this compound and related compounds.

Table 1: Heterogeneous Catalysts for Sustainable N-Alkylation and Related Reactions

| Catalyst | Reaction Type | Substrates | Key Features | Source(s) |

|---|---|---|---|---|

| Zeolite Y (NaY) | N-Alkylation | Aminobenzoic acids, Arylenediamines | High selectivity for mono-N-alkylation; Inexpensive and recyclable. | researchgate.net |

| Co-nanoparticles on N-doped Carbon | N-Alkylation with Alcohols (Borrowing Hydrogen) | Amines, Alcohols | General and selective; Reusable; Prepared from earth-abundant metal. | nih.govrsc.org |

| Ag-Pd Nanoparticles on WO₂.₇₂ Nanorods | One-Pot Multi-Step Synthesis | Formic acid, Nitrobenzene, Aldehyde | 4-in-1 catalyst; Reduces waste and use of solvents; Lower reaction temperature (80°C). | brown.edu |

| Sulfated Tungstate | Amide Formation | Carboxylic acid, Amine | Reusable and environmentally benign heterogeneous catalyst. | researchgate.net |

| Pd(OAc)₂ on MCM-41 | Double Carbonylation | Aryl iodides, 2-Iodoanilines | Heterogeneous Pd-catalyst on a mesoporous support for complex syntheses. | mdpi.com |

Table 2: Homogeneous and Metal-Free Catalysts for Sustainable C-N Bond Formation

| Catalyst | Reaction Type | Substrates | Key Features | Source(s) |

|---|---|---|---|---|

| Cu(OAc)₂ | N-Alkylation | Amines, Alkylborane reagents | Cross-coupling reaction under mild conditions. | acs.org |

| Cu(I)-poly(2-aminobenzoic acid) | Cycloaddition (C-N bond formation) | Azides, Alkynes | Polymer-supported catalyst; Recyclable; Works in water. | rsc.org |

| I₂/DMSO | Oxidative C-H Amination | 2-(Benzylamino)benzamides, azaarenes | Metal-free; Green and inexpensive reagents; High yields. | mdpi.com |

Advanced Spectroscopic and Structural Elucidation Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of 4-(Benzylamino)benzoic acid, offering precise information about the hydrogen and carbon environments within the molecule.

The ¹H NMR spectrum of this compound provides distinct signals corresponding to each unique proton in its structure. The analysis, typically conducted in solvents like deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or chloroform (B151607) (CDCl₃), reveals key structural features through chemical shifts (δ), signal multiplicities, and coupling constants (J). preprints.orgrsc.org

In DMSO-d₆, the spectrum shows a singlet for the carboxylic acid proton at approximately 11.98 ppm. preprints.orgpreprints.org The protons on the benzoic acid ring appear as two doublets, one around 7.64 ppm and the other around 6.60 ppm. preprints.orgpreprints.org The benzyl (B1604629) group's aromatic protons produce a multiplet between 7.24 and 7.34 ppm. preprints.orgpreprints.org A triplet corresponding to the amine proton (NH) is observed around 7.03 ppm, with its splitting indicating coupling to the adjacent methylene (B1212753) protons. preprints.orgpreprints.org These methylene (CH₂) protons themselves appear as a doublet at approximately 4.33 ppm, confirming their connection to the nitrogen atom. preprints.orgpreprints.org

| Proton Assignment | Chemical Shift (δ) in ppm (DMSO-d₆) preprints.orgpreprints.org | Multiplicity preprints.orgpreprints.org | Coupling Constant (J) in Hz preprints.orgpreprints.org | Chemical Shift (δ) in ppm (CDCl₃) rsc.org | Multiplicity rsc.org | Coupling Constant (J) in Hz rsc.org |

|---|---|---|---|---|---|---|

| COOH | 11.98 | s (singlet) | N/A | - | - | - |

| Ar-H (benzoic acid, ortho to COOH) | 7.64 | d (doublet) | 8.51 | 7.92 | m (multiplet) | 8.8 |

| Ar-H (benzyl group) | 7.24 - 7.34 | m (multiplet) | - | 7.28 - 7.39 | m (multiplet) | - |

| NH | 7.03 | t (triplet) | 5.98 | 4.07 | br s (broad singlet) | - |

| Ar-H (benzoic acid, ortho to NH) | 6.60 | m (multiplet) | - | 6.61 | d (doublet) | 8.8 |

| CH₂ | 4.33 | d (doublet) | 5.99 | 4.41 | s (singlet) | - |

The ¹³C NMR spectrum complements the ¹H NMR data by providing the chemical shifts for each carbon atom in the molecule, confirming the carbon skeleton. preprints.orgrsc.org For this compound in DMSO-d₆, the carbonyl carbon of the carboxylic acid is typically found at the lowest field, around 167.42 ppm. preprints.orgpreprints.org

The aromatic carbons resonate in the range of 111-153 ppm. preprints.orgpreprints.org Key assignments include the carbon attached to the nitrogen at approximately 152.39 ppm and the carbon of the carboxylic acid-bearing aromatic ring at about 117.21 ppm. preprints.orgpreprints.org The carbons of the benzyl group show signals around 139.43 ppm (quaternary), 128.34 ppm, 127.14 ppm, and 126.78 ppm. preprints.orgpreprints.org The aromatic carbons of the p-aminobenzoic acid moiety are assigned signals at 131.04 ppm and 111.15 ppm. preprints.orgpreprints.org The methylene bridge carbon (CH₂) signal appears distinctly at a higher field, around 45.89 ppm. preprints.orgpreprints.org

| Carbon Assignment | Chemical Shift (δ) in ppm (DMSO-d₆) preprints.orgpreprints.org | Chemical Shift (δ) in ppm (CDCl₃) rsc.org |

|---|---|---|

| COOH | 167.42 | - |

| Ar-C (C-NH) | 152.39 | 146.6 |

| Ar-C (benzyl, quaternary) | 139.43 | 138.9 |

| Ar-CH (benzoic acid) | 131.04 | 129.0 |

| Ar-CH (benzyl) | 128.34 | 128.7 |

| Ar-CH (benzyl) | 127.14 | 127.4 |

| Ar-CH (benzyl) | 126.78 | 127.3 |

| Ar-C (C-COOH) | 117.21 | 122.1 |

| Ar-CH (benzoic acid) | 111.15 | 113.9 |

| CH₂ | 45.89 | 48.3 |

While ¹H and ¹³C NMR provide fundamental data, advanced 2D NMR techniques are employed for unambiguous assignment and detailed structural analysis. In studies of closely related derivatives like 4-(2-hydroxy-3-methoxybenzylamino)benzoic acid, 2D-COSY (Correlation Spectroscopy) has been utilized. researchgate.net A COSY experiment on this compound would map the J-coupling correlations between protons, confirming, for example, the coupling between the NH proton and the CH₂ protons, and establishing the connectivity of the protons within each aromatic ring.

Techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would further solidify the structure. An HSQC spectrum correlates each proton with its directly attached carbon, providing definitive C-H assignments. An HMBC spectrum reveals longer-range correlations (typically over 2-3 bonds), which is crucial for identifying the connectivity between quaternary carbons and nearby protons. For instance, HMBC would show correlations from the CH₂ protons to the quaternary carbon of the benzyl ring and the C-NH carbon of the benzoic acid ring, confirming the link between the two aromatic systems.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, is essential for identifying the key functional groups present in this compound by probing their characteristic molecular vibrations.

The FT-IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its primary functional groups. preprints.orgpreprints.orgmdpi.com The spectrum is marked by a very broad absorption band for the O-H stretch of the carboxylic acid, typically observed in the wide range of 2500-3100 cm⁻¹. preprints.orgpreprints.org A sharp peak corresponding to the N-H stretch of the secondary amine appears around 3422 cm⁻¹. preprints.orgpreprints.org The carbonyl (C=O) stretch of the carboxylic acid is identified by a strong absorption peak at approximately 1655 cm⁻¹. preprints.orgpreprints.org The presence of these three distinct bands provides strong evidence for the successful synthesis and structure of the compound. preprints.org

| Vibrational Mode | Functional Group | Wavenumber (cm⁻¹) preprints.orgpreprints.orgmdpi.com | Description |

|---|---|---|---|

| N-H Stretch | Secondary Amine | ~3422 | Sharp, medium intensity |

| O-H Stretch | Carboxylic Acid | 2500 - 3100 | Very broad absorption |

| C=O Stretch | Carboxylic Acid | ~1655 | Strong, sharp absorption |

| C=C Stretch | Aromatic Rings | 1605 - 1520 | Medium to strong absorptions |

Raman spectroscopy offers complementary vibrational data to FT-IR, proving particularly useful for analyzing symmetric bonds and providing a distinct molecular fingerprint. While detailed Raman spectra for this compound are not widely published, analysis of similar molecules demonstrates its utility. semanticscholar.org For aromatic compounds, the C=C ring stretching vibrations are typically strong and sharp in the Raman spectrum. Studies on the oxidation of a related compound, 4-vinylbenzoic acid, monitored the reaction progress by observing a major Raman feature at a shift of 1631 cm⁻¹, corresponding to aromatic ring vibrations. azom.com For this compound, strong signals would be expected in this region (1580-1640 cm⁻¹), corresponding to the symmetric vibrations of the two phenyl rings. This technique is valuable for confirming the integrity of the aromatic systems and can be used for in-situ reaction monitoring. semanticscholar.orgazom.com

Mass Spectrometry for Molecular Formula Confirmation

Mass spectrometry serves as a fundamental tool for determining the elemental composition and confirming the molecular weight of this compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is instrumental in the unambiguous confirmation of the molecular formula of this compound and its derivatives. This technique measures the mass-to-charge ratio (m/z) of ions with high precision, allowing for the differentiation between compounds with the same nominal mass but different elemental compositions.

For instance, in the characterization of novel this compound derivatives, HRMS analysis is a standard procedure. A study on a series of these derivatives reported the use of HRMS to confirm their structures. preprints.org For the parent compound, this compound, the expected molecular formula is C14H13NO2, with a corresponding molecular weight of 227.26 g/mol . bldpharm.comcalpaclab.com HRMS analysis of a synthesized derivative, 4-((4-(dimethylamino)benzyl)amino)benzoic acid, yielded an [M+H]+ ion at m/z 271.25, corresponding to the molecular formula C16H18N2O2. preprints.org Similarly, for 4-((3-nitrobenzyl)amino)benzoic acid, the [M+H]+ ion was observed at m/z 273.10, confirming the formula C14H12N2O4. preprints.org

The precision of HRMS is often demonstrated by the close agreement between the calculated and experimentally found m/z values, typically within a few parts per million (ppm). This level of accuracy provides high confidence in the assigned molecular formula. For example, the HRMS data for 4-[3-(3-Fluorophenyl)-4-formyl-pyrazol-1-yl]benzoic acid showed a calculated m/z for [M+H]+ of 311.0826 and a found value of 311.0825. acs.org

Table 1: Representative HRMS Data for this compound Derivatives preprints.org

| Compound | R Group | Molecular Formula | Calculated [M+H]+ | Found [M+H]+ |

|---|---|---|---|---|

| 3 | 4-NMe₂ | C₁₆H₁₈N₂O₂ | 270.14 | 271.25 |

| 5 | 3-NO₂ | C₁₄H₁₂N₂O₄ | 272.08 | 273.10 |

| 6 | 4-NO₂ | C₁₄H₁₂N₂O₄ | 272.08 | 273.00 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is widely employed for the analysis of volatile and semi-volatile compounds, making it suitable for assessing the purity and confirming the identity of this compound, often after a derivatization step to increase its volatility.

In a typical GC-MS analysis, the sample is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification.

While direct GC-MS analysis of this compound can be challenging due to its relatively low volatility, derivatization to a more volatile ester, such as a trimethylsilyl (B98337) ester, can facilitate the analysis. scholarsresearchlibrary.com This approach has been successfully used for the determination of benzoic acid and its derivatives in various matrices. scholarsresearchlibrary.comresearchgate.net The GC-MS method, after validation for parameters like linearity, detection limits, and precision, proves to be a reliable tool for quantifying and identifying benzoic acid residues. scholarsresearchlibrary.com Studies on related compounds, such as hydrazide-hydrazone derivatives of 4-aminobenzoic acid, have also utilized GC-MS for structural characterization. researchgate.net

Electronic Absorption Spectroscopy (UV-Vis) for Chromophore Analysis

Electronic absorption spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is employed to study the electronic transitions within the this compound molecule. The chromophores present, namely the phenyl and benzoic acid moieties, give rise to characteristic absorption bands in the UV region.

The UV-Vis spectrum of this compound derivatives typically displays strong absorption bands. frontiersin.org For example, a series of newly synthesized this compound derivatives exhibited absorption maxima (λmax) in the range of 300-307 nm. preprints.org These absorptions are attributed to π→π* electronic transitions within the aromatic rings and the conjugated system. The position and intensity of these bands can be influenced by the substituents on the benzyl ring and the solvent polarity. researchgate.net

A study on 4-benzoylbenzoic acid, a related chromophore, showed two distinct absorption bands: an intense band around 260 nm and a weaker, broader band between 320-360 nm at low pH. rsc.orgresearchgate.net The intense band is assigned to a π→π* transition, while the weaker band corresponds to an n→π* transition. rsc.org The solvent environment can also affect the absorption spectrum; for instance, an increase in solvent polarity can lead to shifts in the absorption maxima. researchgate.net

Table 2: UV-Vis Absorption Data for Selected this compound Derivatives preprints.org

| Compound | R Group | λmax (nm) | Molar Extinction Coefficient (εmax) |

|---|---|---|---|

| 3 | 4-NMe₂ | 307 | 10200 |

| 5 | 3-NO₂ | 302 | 30700 |

| 6 | 4-NO₂ | 300 | 20825 |

Single Crystal X-ray Diffraction Analysis

Determination of Molecular Geometry and Conformation

Through single-crystal X-ray diffraction, the exact molecular geometry of this compound and its derivatives can be elucidated. A recent study reported the crystal structures of several derivatives, including those with 4-chloro, 4-bromo, and various methoxy-substituted benzyl groups. preprints.org

Analysis of Intermolecular Interactions and Supramolecular Assembly in the Solid State

Single crystal X-ray diffraction also provides crucial insights into how molecules of this compound pack in the solid state. This is governed by a network of intermolecular interactions, such as hydrogen bonds and van der Waals forces, leading to the formation of a supramolecular assembly.

A common feature in the crystal structures of benzoic acid derivatives is the formation of centrosymmetric acid-acid homodimers via O—H⋯O hydrogen bonds between the carboxylic acid groups. nih.gov In addition to these strong interactions, weaker interactions like N-H⋯O hydrogen bonds can further stabilize the crystal lattice. eurjchem.com For instance, in the crystal structure of 4-(2-hydroxy-3-methoxybenzylamino)benzoic acid dimethylformamide monosolvate monohydrate, O—H⋯O and N—H⋯O hydrogen-bonding interactions involving the solvent molecules lead to a layered structure. researchgate.net

Torsion Angle Characterization of Non-Planar Molecular Architectures

The molecular architecture of this compound and its derivatives is characterized by a notable non-planar conformation. This non-planarity is primarily defined by the torsion angle between the two aromatic rings, specifically the Caryl—CH2—NH—Caryl linkage. X-ray crystallography studies on derivatives of this compound reveal significant deviation from a flat structure.

Table 1: Torsion Angle Data for this compound Derivatives

| Compound | Torsion Angle (Caryl—CH2—NH—Caryl) | Source |

|---|---|---|

| 4-[(2-hydroxy-3-methoxybenzyl)amino]benzoic acid hemihydrate | -83.9 (2)° | iucr.org |

Investigation of Solvate Structures in Crystalline Forms

The crystallization of this compound derivatives can incorporate solvent molecules, leading to the formation of distinct solvate structures. The nature of these solvates is determined by the solvent system used during crystallization and is stabilized by a network of hydrogen bonds.

A notable example is the 4-(2-hydroxy-3-methoxybenzylamino)benzoic acid dimethylformamide monosolvate monohydrate. iucr.org In this structure, the secondary amine molecule is accompanied by one molecule of dimethylformamide (DMF) and one molecule of water. iucr.org The crystal packing is heavily influenced by O—H⋯O and N—H⋯O hydrogen-bonding interactions that connect the primary molecule with both types of solvent molecules, resulting in a layered structure. iucr.org

Another crystalline form, 4-[(2-hydroxy-3-methoxybenzyl)amino]benzoic acid hemihydrate, incorporates half an equivalent of water per molecule of the secondary amine. iucr.org In this crystal, the water molecules are located on crystallographic twofold axes and act as bridges in a system of O—H⋯O hydrogen bonds. iucr.org These interactions create a two-dimensional layered structure. iucr.org The specific hydrogen bonds involve the carboxylic acid group, the phenolic hydroxyl group, and the bridging water molecules, creating a robust supramolecular assembly. iucr.org

Table 2: Hydrogen Bond Interactions in Solvates of this compound Derivatives

| Compound | Interaction Type | Description | Source |

|---|---|---|---|

| 4-(2-hydroxy-3-methoxybenzylamino)benzoic acid dimethylformamide monosolvate monohydrate | O—H⋯O, N—H⋯O | Interactions between the amine molecule and both water and DMF solvent molecules, forming a layered structure. | iucr.org |

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 4-(2-hydroxy-3-methoxybenzylamino)benzoic acid |

| 4-[(2-hydroxy-3-methoxybenzyl)amino]benzoic acid hemihydrate |

| 4-(2-hydroxy-3-methoxybenzylamino)benzoic acid dimethylformamide monosolvate monohydrate |

| Dimethylformamide (DMF) |

| Water |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations have proven to be an invaluable tool for understanding the molecular structure, electronic properties, and reactivity of 4-(benzylamino)benzoic acid. These theoretical investigations provide insights that complement experimental findings.

Density Functional Theory (DFT) calculations have been employed to determine the optimized molecular geometry and electronic structure of this compound and its derivatives. Specifically, calculations using the PBE0/def2-TZVP/CPCM level of theory have provided insights into their structural and electronic properties. acs.org

The electronic structure of these compounds is often characterized by the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a crucial parameter for determining molecular reactivity and stability. acs.org For a series of this compound derivatives, DFT calculations have been used to determine these HOMO-LUMO gaps. acs.org

Table 1: Calculated HOMO, LUMO, and Energy Gaps for select this compound Derivatives Note: Data is for derivatives of this compound as reported in the source.

| Compound Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| 4-((4-chlorobenzyl)amino)benzoic acid | -6.01 | -1.45 | 4.56 |

| 4-((4-bromobenzyl)amino)benzoic acid | -6.00 | -1.46 | 4.54 |

| 4-((2-methoxybenzyl)amino)benzoic acid | -5.63 | -1.29 | 4.34 |

| 4-((3-methoxybenzyl)amino)benzoic acid | -5.71 | -1.34 | 4.37 |

| 4-((4-methoxybenzyl)amino)benzoic acid | -5.55 | -1.29 | 4.26 |

While specific ab initio studies for this compound were not found, this class of computational methods is widely used for predicting spectroscopic parameters. For the related compound 4-(carboxyamino)-benzoic acid, ab initio and DFT methods have been used to simulate infrared (IR) and Raman spectra. researchgate.net These theoretical spectra, when compared with experimental data, allow for the assignment of vibrational modes. researchgate.net For instance, in the theoretical spectrum of 4-(carboxyamino)-benzoic acid, the N-H symmetric stretching mode was assigned to a band calculated at 3491 cm⁻¹ using the DFT method. actascientific.com

Natural Bond Orbital (NBO) analysis is a powerful tool for understanding delocalization of electron density and intermolecular interactions. For compounds structurally similar to this compound, such as certain Schiff base derivatives, NBO analysis has been performed to investigate hyper-conjugative interactions and the stability arising from them. semanticscholar.org This type of analysis provides quantitative insight into donor-acceptor interactions within the molecule, which are crucial for understanding its chemical behavior. nih.gov

The investigation of non-linear optical (NLO) properties is significant for materials used in optoelectronic applications. For molecules with donor-π-acceptor frameworks, theoretical calculations can predict their NLO response. For the related 4-(carboxyamino)-benzoic acid, the dipole moment was found to be sufficiently high to suggest potential NLO characteristics. researchgate.netpreprints.org It has been noted that molecules with large dipole moments often exhibit strong asymmetric electronic charge distribution, making them more reactive and sensitive to external electric fields. scispace.com The first-order static hyperpolarizability of 4-(carboxyamino)-benzoic acid was calculated to be significantly greater than that of urea, a standard reference material for NLO properties. actascientific.com

Molecular Electrostatic Potential (MEP) maps are useful for visualizing the charge distribution of a molecule and predicting sites for electrophilic and nucleophilic attack. bohrium.com For this compound derivatives, DFT calculations have been used to generate electrostatic surface potentials. acs.org In a typical MEP map, regions of negative potential, often colored red, indicate sites susceptible to electrophilic attack, while regions of positive potential, colored blue, are prone to nucleophilic attack. actascientific.com

Mulliken atomic charge analysis provides a method for estimating the partial atomic charges in a molecule, which influences its dipole moment, polarizability, and electronic structure. niscpr.res.in For the related 4-(carboxyamino)-benzoic acid, Mulliken charge calculations have been performed using DFT. actascientific.com This analysis helps in understanding the distribution of electrons among the atoms within the molecule. niscpr.res.in

Table 2: Calculated Mulliken Atomic Charges for Selected Atoms of 4-(carboxyamino)-benzoic acid Note: Data is for 4-(carboxyamino)-benzoic acid, a structurally related compound.

| Atom | Charge (a.u.) |

|---|---|

| C1 | -0.210 |

| C2 | -0.091 |

| C3 | -0.185 |

| N5 | -0.612 |

| O1 | -0.551 |

| O2 | -0.573 |

Molecular Docking Simulations to Investigate Binding Affinities

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug design to understand the interaction between a ligand and its target protein.

Derivatives of this compound have been investigated for their potential as antimicrobial and anticancer agents through molecular docking simulations. For instance, a series of 1,3,4-oxadiazole derivatives bearing a benzyl (B1604629) scaffold, synthesized from 4-(benzylamino)benzohydrazide, were subjected to in-silico molecular docking studies with the enzyme peptide deformylase, a target for antimicrobial agents. impactfactor.org The results of these simulations helped to rationalize the observed in-vitro antimicrobial activity of the compounds. impactfactor.org

In another study, derivatives of the structurally similar 4-(benzylideneamino) benzoic acid were evaluated for their antibacterial potential. researchgate.net Molecular docking simulations indicated that these ligands were stabilized at the active site of the target protein through electrostatic and hydrophobic forces, which was consistent with the experimental results. researchgate.net Furthermore, certain derivatives of this compound have shown promising anticancer activity, and computational studies, including molecular docking, can be instrumental in understanding their mechanism of action at a molecular level. acs.orgpreprints.org

Reactivity Profiles and Transformational Chemistry

Nucleophilic and Electrophilic Reactivity of the Amino and Carboxyl Groups

The reactivity of 4-(benzylamino)benzoic acid is dictated by the nucleophilic and electrophilic nature of its constituent functional groups. A nucleophile is a chemical species that donates an electron pair to form a chemical bond, while an electrophile is a species that accepts an electron pair.

The secondary amino group (–NH–) in this compound is nucleophilic due to the lone pair of electrons on the nitrogen atom. This allows it to react with various electrophiles. Conversely, the carboxylic acid group (–COOH) exhibits dual reactivity. The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles. The hydroxyl proton is acidic and can be removed by a base, forming a carboxylate anion which is a good nucleophile.

Derivatization at the Benzylamino Moiety

The benzylamino moiety of this compound can undergo various derivatization reactions. One common transformation is the reaction with substituted 3-anilinopropanamides to form N-benzyl derivatives. This uncatalyzed amine exchange reaction proceeds by heating the reactants together, leading to the formation of new N-benzyl-3-anilinopropanamides.

Another potential derivatization involves the reaction of the secondary amine with sulfonyl chlorides, such as benzenesulfonyl chloride, in the presence of a base. This reaction would yield the corresponding sulfonamide. This transformation is significant as sulfonamides are an important class of compounds with various applications.

Functionalization of the Benzoic Acid Ring

The benzoic acid ring of this compound can be functionalized through various C-H activation and amidation reactions. Iridium-catalyzed C-H amidation of benzoic acids with sulfonyl azides provides a method to introduce amino groups at the meta and para positions relative to the carboxyl group. This tandem decarboxylation approach allows for the synthesis of substituted (N-sulfonyl)aniline derivatives. While this method is demonstrated on benzoic acid itself, the principles can be extended to substituted benzoic acids like this compound, offering a pathway to introduce additional functionality onto the aromatic ring.

The electronic properties of the substituents on the benzoic acid ring can influence the efficiency of these reactions. The presence of the benzylamino group at the para position would be expected to direct further substitution.

Condensation Reactions with Aldehydes and Ketones for Schiff Base Formation

The amino group of this compound can participate in condensation reactions with aldehydes and ketones to form Schiff bases (imines). This reaction typically involves the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde or ketone, followed by the elimination of a water molecule. The formation of the azomethine group (C=N) is a key characteristic of this reaction.

While direct examples with this compound are not prevalent in the provided search results, the reactivity of the closely related 4-aminobenzoic acid is well-documented. 4-Aminobenzoic acid reacts with a variety of aldehydes (e.g., benzaldehyde (B42025), acetaldehyde, 2-hydroxybenzaldehyde) and ketones (e.g., acetone, benzoyl acetone) to yield the corresponding Schiff bases. These reactions are often carried out in a suitable solvent like ethanol (B145695) and may be catalyzed by a few drops of glacial acetic acid.

The general procedure for synthesizing Schiff bases from 4-aminobenzoic acid involves refluxing the amine with the carbonyl compound. The products often precipitate from the reaction mixture upon cooling and can be purified by recrystallization.

| Aldehyde/Ketone | Product (Schiff Base) | Reference |

| Benzaldehyde | 4-{[(E)-phenylmethylidene] amino} benzoic acid | |

| Acetaldehyde | 4-[(1Z)-ethylideneamino] benzoic acid | |

| Acetone | 4-(propan-2-ylideneamino) benzoic acid | |

| 2-Hydroxybenzaldehyde | (E)-4-(2-Hydroxybenzylidenamino)benzoic acid | |

| 5-Bromo-2-hydroxybenzaldehyde | (E)-4-(5-Bromo-2-hydroxybenzylidenamino)benzoic acid |

Cyclization Reactions to Form Heterocyclic Systems

The structure of this compound and its derivatives serves as a scaffold for the synthesis of various heterocyclic systems through cyclization reactions. For instance, N-benzyl-3-anilinopropanamides, which can be derived from related anilines, undergo facile ring closure upon treatment with acetic anhydride (B1165640) to yield 4-hydroxy-4-N-benzylamino-1,2,3,4-tetrahydroquinolines. This reaction highlights the potential for intramolecular cyclization involving the benzylamino nitrogen and a suitable side chain.

Furthermore, photochemical cyclizations offer a powerful method for constructing heterocyclic compounds under mild conditions. While direct photochemical cyclization of this compound is not detailed, related aromatic structures can undergo photo-induced ring-closing reactions to form complex polycyclic systems. For example, the synthesis of indolocarbazoles can be achieved through oxidative photocyclization.

Amidation and Esterification Reactions

The carboxylic acid group of this compound is readily susceptible to amidation and esterification reactions, which are fundamental transformations in organic synthesis.

Amidation involves the reaction of the carboxylic acid with an amine to form an amide bond. Direct amidation can be achieved by heating the carboxylic acid and amine, sometimes in the presence of a catalyst. For example, the reaction of benzoic acid with benzylamine (B48309) can be performed by heating at reflux in a solvent like p-xylene (B151628) to form N-benzylbenzamide. Catalysts such as zirconium tetrachloride (ZrCl4) can be employed to improve the conversion. Titanium tetrafluoride (TiF4) has also been shown to be an effective catalyst for the direct amidation of both aromatic and aliphatic carboxylic acids.

Esterification is the reaction of the carboxylic acid with an alcohol to form an ester. Fischer esterification is a common method where the carboxylic acid is reacted with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. For instance, p-aminobenzoic acid can be esterified with ethanol using concentrated sulfuric acid as a catalyst to produce ethyl p-aminobenzo

Coordination Chemistry of 4 Benzylamino Benzoic Acid As a Ligand

Design and Synthesis of Metal Complexes Featuring 4-(Benzylamino)benzoic Acid

Information on the design and synthesis of metal complexes specifically using the this compound ligand is not found in the current scientific literature.

Coordination Modes of the Carboxylate and Amine Functionalities

There is no published data detailing the coordination modes of the carboxylate and amine functionalities of this compound with metal centers.

Influence of Metal Centers and Counterions on Coordination Architectures

No studies are available that investigate the influence of different metal centers or counterions on the potential coordination architectures of this compound.

Spectroscopic Characterization of Metal Complexes (e.g., UV-Vis, Fluorescence)

As no metal complexes of this compound have been reported, there is no corresponding data on their spectroscopic characterization. For the ligand itself, characterization has been performed using FTIR, NMR, and HRMS preprints.orgresearchgate.net.

4 Benzylamino Benzoic Acid As a Versatile Synthetic Intermediate

Precursor for the Synthesis of Novel Organic Scaffolds

The unique structural arrangement of 4-(benzylamino)benzoic acid, effectively an N-substituted anthranilic acid derivative, positions it as a prime candidate for the synthesis of various heterocyclic systems. The presence of the amino and carboxylic acid functionalities on the same aromatic ring is a key feature for intramolecular cyclization reactions, leading to the formation of fused ring systems.

One of the most prominent applications of N-substituted anthranilic acids is in the synthesis of quinazolinones and benzoxazinones , two classes of heterocyclic compounds with significant pharmacological and biological activities. The general synthetic strategies for these compounds often involve the cyclization of anthranilic acid derivatives.

Quinazolinones: These scaffolds can be synthesized from N-acyl anthranilic acids, which can be readily prepared from this compound. The subsequent ring closure with amines or ammonia (B1221849) can lead to the formation of 2,3-disubstituted quinazolin-4-ones. For instance, the reaction of an N-acyl derivative of this compound with an appropriate amine would be a plausible route to novel quinazolinone structures. While specific examples utilizing this compound are not extensively documented in readily available literature, the established reactivity of N-substituted anthranilic acids strongly supports this potential application. mdpi.comnih.govnih.gov

Benzoxazinones: The cyclization of N-acyl anthranilic acids using dehydrating agents like acetic anhydride (B1165640) is a common method for the synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones. mdpi.comnih.gov These benzoxazinones are not only biologically active in their own right but also serve as versatile intermediates for the synthesis of other heterocyclic systems, including quinazolinones. uomosul.edu.iq The application of this methodology to this compound would provide a direct pathway to novel benzoxazinone (B8607429) derivatives.

The following table outlines the general synthetic pathways for these scaffolds starting from an N-substituted anthranilic acid like this compound.

| Starting Material (Analog) | Reagents | Resulting Scaffold |

| N-Acyl Anthranilic Acid | Amine/Ammonia | Quinazolinone |

| N-Acyl Anthranilic Acid | Acetic Anhydride | Benzoxazinone |

It is important to note that while the chemical principles are well-established, dedicated research focusing specifically on the cyclization reactions of this compound is an area ripe for further exploration.

Intermediate in the Preparation of Other Biologically Relevant Molecules

The this compound scaffold is a key component in the synthesis of a variety of molecules with demonstrated biological relevance. Researchers have utilized this compound as an intermediate to generate derivatives with a range of pharmacological activities, including anticancer and antibacterial properties.

A notable study focused on the synthesis of a series of new this compound derivatives through reductive amination reactions between p-aminobenzoic acid and various substituted benzaldehydes. These derivatives were then evaluated for their biological activities.

Anticancer and Antibacterial Activities of this compound Derivatives

| Compound Derivative (Substitution on Benzyl (B1604629) Ring) | Antibacterial Activity (MIC in µg/mL) | Anticancer Activity (IC50 in µM) |

| 4-Chloro | Moderate | Not specified |

| 4-Bromo | Moderate | Not specified |

| 2-Methoxy | Moderate | Not specified |

| 3-Methoxy | Moderate | Not specified |

| 4-Methoxy | Moderate | Not specified |

| 2,3-Dimethoxy | Moderate | Not specified |

| Compound 18 (unspecified substitution) | Not specified | 32.22 (against H69 cell line) |

Data adapted from a study on the synthesis and biological properties of new this compound derivatives.

The study highlighted that some of these novel compounds exhibited moderate antibacterial activities against various bacterial strains, with Minimum Inhibitory Concentration (MIC) values ranging from 64 to 256 µg/mL. Furthermore, the anticancer activities of these compounds were evaluated against different cancer cell lines. Notably, one of the derivatives showed a significant IC50 value of 32.22 µM against the H69 small cell lung cancer cell line.

This research underscores the importance of this compound as a foundational structure in medicinal chemistry. By modifying the peripheral substituents on the benzyl ring, it is possible to modulate the biological activity of the resulting molecules, paving the way for the development of new therapeutic agents.

Building Block for Advanced Materials and Dendrimer Scaffolds

The rigid structure and functional groups of this compound make it an attractive candidate for the construction of advanced materials, including polymers and dendrimers. The carboxylic acid and secondary amine functionalities provide reactive handles for polymerization and dendritic growth.

Polymers:

While specific research on the use of this compound as a monomer for polymers is not extensively documented, its structural features suggest its potential in the synthesis of polyamides. Polyamides are a class of polymers characterized by the repeating amide linkage (-CO-NH-). The bifunctional nature of this compound, with its carboxylic acid and amine groups, allows it to act as an AB-type monomer for self-condensation polymerization. Alternatively, it can be copolymerized with other diamines or diacids to create a variety of polyamide structures. The incorporation of the benzylamino group into the polymer backbone could impart specific properties, such as altered solubility, thermal stability, or a propensity for hydrogen bonding.

Dendrimers:

Dendrimers are highly branched, well-defined macromolecules with a central core, repeating branching units, and functional terminal groups. The synthesis of dendrimers often relies on the use of multifunctional building blocks. This compound, with its potential for derivatization at the carboxylic acid and amine positions, can be envisioned as a component in the synthesis of dendrons (the wedge-like building blocks of dendrimers). For instance, the carboxylic acid could be coupled with a multifunctional core, and the amine could be reacted with monomers that introduce branching points. While direct synthesis of dendrimers from this compound has not been widely reported, the principles of dendrimer chemistry suggest its viability as a foundational unit for creating novel dendritic architectures. The inherent rigidity of the aromatic rings could lead to dendrimers with well-defined shapes and internal cavities, which are desirable features for applications in drug delivery and catalysis.

The potential applications of this compound as a building block are summarized below:

| Material Type | Potential Role of this compound | Potential Properties |

| Polyamides | AB-type monomer or comonomer | Enhanced thermal stability, modified solubility, hydrogen bonding capabilities |

| Dendrimers | Component of dendrons or core | Well-defined structure, potential for host-guest chemistry |

Further research is needed to fully explore and realize the potential of this compound as a building block for these advanced materials.

Future Research Directions and Unexplored Avenues

Development of Novel Catalytic Methods for Synthesis

While reductive amination is a common and effective method for synthesizing 4-(benzylamino)benzoic acid and its derivatives, future research should focus on developing more efficient, sustainable, and versatile catalytic systems. researchgate.netpreprints.orgresearchgate.net Current methods often rely on stoichiometric reducing agents like sodium borohydride (B1222165). preprints.orgresearchgate.net The development of catalytic hydrogenation processes using heterogeneous catalysts (e.g., Pd/C, PtO₂) under milder conditions could offer greener and more scalable alternatives.

Another promising avenue is the exploration of phase-transfer catalysis, which has been successfully used for the synthesis of related N-alkylated aminobenzoic acids. semanticscholar.org This methodology could enhance reaction rates and simplify product isolation. Furthermore, the design of novel organometallic or metal-organic framework (MOF)-based catalysts could provide superior activity and selectivity, potentially allowing for the synthesis of complex derivatives in a single step. google.com The use of zeolite catalysts, which have shown effectiveness in other benzoylation reactions involving benzoic acid, could also be investigated for direct N-benzylation of 4-aminobenzoic acid. mdpi.com

| Potential Catalytic Approach | Key Advantages | Research Focus |

| Catalytic Hydrogenation | Green (uses H₂), high atom economy, scalability. | Development of highly active, poison-resistant heterogeneous catalysts. |

| Phase-Transfer Catalysis | Mild conditions, enhanced reaction rates, suitability for biphasic systems. | Optimization of catalyst, solvent, and reaction conditions for high yields. semanticscholar.org |

| Organometallic Catalysis | High selectivity and activity, tunable ligand systems. | Design of novel catalysts for direct C-N coupling reactions. |

| Biocatalysis | High specificity, environmentally benign, mild reaction conditions. | Screening and engineering of enzymes (e.g., transaminases) for asymmetric synthesis. |

Advanced Materials Science Applications

The inherent structural features of this compound—a rigid core with hydrogen bonding capabilities—make it an attractive building block for advanced materials. Its derivatives have been explored as components of liquid crystals, indicating potential in display technologies and smart materials. tubitak.gov.tr

Future research could focus on incorporating this moiety into polymer backbones to create high-performance materials with enhanced thermal stability and specific optical properties. The presence of both a hydrogen bond donor (N-H) and acceptor (C=O) suggests that it could be used to design self-assembling supramolecular structures. Furthermore, its ability to coordinate with metal ions through the carboxylate group opens up possibilities for its use as an organic linker in the synthesis of novel Metal-Organic Frameworks (MOFs). These MOFs could be tailored for applications in gas storage, separation, or catalysis.

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry offers significant advantages in terms of safety, efficiency, and scalability. researchgate.netnih.gov Future research should explore the synthesis of this compound and its derivatives using automated flow chemistry platforms. bohrium.com Flow reactors provide precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to higher yields and purity while minimizing waste. researchgate.netthieme-connect.de

The integration of flow reactors with automated systems, such as stopped-flow platforms, would enable high-throughput screening of reaction conditions and the rapid synthesis of large compound libraries. nih.gov This approach is particularly valuable for accelerating the discovery of new derivatives with desired properties. Automated platforms can systematically vary starting materials (e.g., different substituted benzaldehydes and aminobenzoic acids) and reaction parameters, generating extensive datasets that can be used to train machine learning models for predictive synthesis. nih.gov

| Technology | Application to this compound | Potential Impact |

| Continuous Flow Synthesis | Safer handling of reagents, improved heat/mass transfer, precise control over reductive amination. nih.govthieme-connect.de | Higher yields, improved purity, enhanced scalability for industrial production. |

| Automated Synthesis Platforms | High-throughput synthesis and screening of derivative libraries. | Accelerated discovery of new molecules with optimized properties. |

| Stopped-Flow Reactors | Rapid optimization of reaction conditions with minimal reagent consumption. nih.gov | More efficient development cycles and reduced chemical waste. |

Theoretical Studies on Novel Reactivity Pathways

Computational chemistry and theoretical studies offer powerful tools for understanding and predicting the chemical behavior of this compound. Density Functional Theory (DFT) calculations can be employed to investigate the molecule's electronic structure, molecular orbitals (HOMO-LUMO), and electrostatic potential surface. researchgate.net Such studies can provide insights into its reactivity, stability, and potential reaction pathways.

Future theoretical work could focus on modeling the transition states of its synthesis reactions to elucidate mechanisms and guide the design of more efficient catalysts. For instance, modeling the reductive amination pathway could help in understanding the rate-limiting steps and the role of the reducing agent. Furthermore, computational screening of virtual libraries of this compound derivatives could predict their electronic, optical, and binding properties, prioritizing synthetic targets for specific applications. researchgate.net

Exploration of New Derivatization Strategies for Enhanced Chemical Diversity

Expanding the chemical diversity of this compound derivatives is crucial for exploring their full potential in various fields, including medicinal chemistry and materials science. preprints.org While previous work has demonstrated the synthesis of derivatives by varying the substituents on the benzyl (B1604629) group, numerous other derivatization strategies remain unexplored. preprints.orgresearchgate.net

Future research should focus on:

Functionalization of the Benzoic Acid Ring: Introducing additional substituents onto the benzoic acid moiety to modulate its electronic properties and spatial arrangement.

Modification of the Carboxylic Acid: Converting the carboxylic acid to other functional groups such as esters, amides, or tetrazoles to alter solubility, hydrogen bonding capability, and biological activity.

N-Alkylation/Arylation: Replacing the N-H proton with other alkyl or aryl groups to fine-tune the steric and electronic environment around the nitrogen atom.

These strategies, combined with modern synthetic methodologies, can generate vast libraries of novel compounds. New derivatization reagents and techniques, developed for modifying carboxylic acids or amines for analytical or synthetic purposes, could be adapted to create these diverse molecular structures. nih.govnih.govscilit.com

Q & A

What are the optimal synthetic routes for 4-(Benzylamino)benzoic acid derivatives, and how are they characterized?

Level: Basic

Methodological Answer:

The synthesis of this compound derivatives often involves multicomponent reactions under inert conditions. For example, a derivative was synthesized by reacting 4-formylbenzoic acid with 4-amino-2,6-dichlorophenol in anhydrous methanol under argon, yielding 4-[4-(Benzylamino)-1-(3,5-dichloro-4-hydroxyphenyl)-5-hydroxy-2-thioxo-2,5-dihydro-1H-imidazol-5-yl]benzoic acid . Characterization employs high-performance liquid chromatography (HPLC) for purity assessment and mass spectrometry (MS) for molecular weight confirmation (e.g., m/z 486.0443 g/mol for the protonated form) . Nuclear magnetic resonance (NMR) spectroscopy is critical for structural elucidation, particularly for verifying substitution patterns and hydrogen bonding interactions .

How do solubility properties of this compound derivatives impact experimental design?

Level: Basic

Methodological Answer:

Solubility data in organic solvents are critical for formulation and reaction optimization. For instance, 4-(Dimethylamino)benzoic acid exhibits low solubility in cyclohexane (0.0012 mol/kg at 303 K) but higher solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO, 0.89 mol/kg at 298 K) . Researchers should pre-screen solvents using gravimetric methods and adjust reaction temperatures to enhance dissolution. For aqueous solubility challenges, co-solvents (e.g., ethanol-water mixtures) or pH adjustment (exploiting the compound’s carboxylic acid group) are recommended .

What mechanistic insights explain the autoxidation of this compound derivatives?

Level: Advanced

Methodological Answer:

Autoxidation of imidazole-thione derivatives of this compound occurs via irreversible oxygen insertion from air, leading to oxidized products (e.g., 18O-labeled hydroxy groups in isotope studies) . Computational studies using electron localization function (ELF) analysis reveal that electron-deficient regions in the thione moiety facilitate oxygen attack . To mitigate this, reactions must be conducted under inert atmospheres (argon or nitrogen), and products stored in sealed containers with desiccants . Kinetic studies using HPLC or UV-Vis spectroscopy can monitor oxidation rates under varying O2 concentrations .